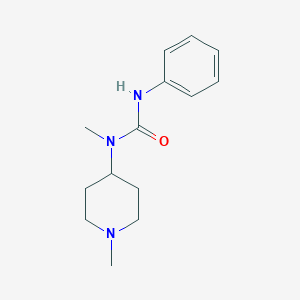
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as DMOCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, studies have suggested that it may exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. Additionally, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile's ability to act as a fluorescent probe may be due to its ability to bind to metal ions and undergo a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. Additionally, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for the detection of metal ions in solution. However, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile's potential toxicity and lack of selectivity for certain enzymes may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile-based fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile and to determine its potential as a therapeutic agent for the treatment of cancer and inflammation. Finally, the development of more selective analogs of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile may improve its usefulness in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile with 2,6-dimethylmorpholine in the presence of a base or acid catalyst. Other methods include the reaction of 2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile with 2,6-dimethylmorpholine N-oxide or the reaction of 2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile with 2,6-dimethylmorpholine and cyanogen bromide.
Applications De Recherche Scientifique
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential as a fluorescent probe for the detection of metal ions in solution.
Propriétés
Nom du produit |
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
|---|---|
Formule moléculaire |
C17H19N3O2 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
5-(2,6-dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H19N3O2/c1-11-4-6-14(7-5-11)16-19-15(8-18)17(22-16)20-9-12(2)21-13(3)10-20/h4-7,12-13H,9-10H2,1-3H3 |
Clé InChI |
CKGJOGLOTWCLBZ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)C#N |
SMILES canonique |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B256593.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B256594.png)
![1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B256596.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)


![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)

acetate](/img/structure/B256613.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)